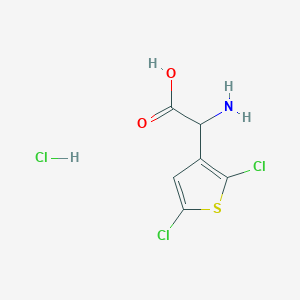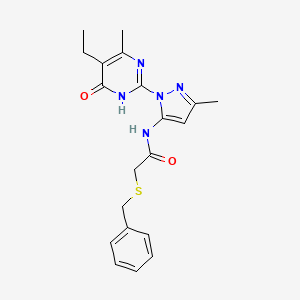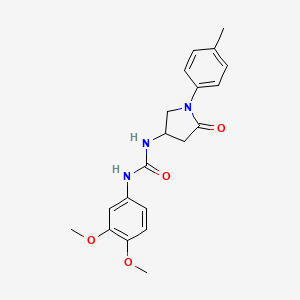
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide, is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, specifically 2-phenyl-N-(pyrazin-2-yl)acetamide, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, as described in the second paper. The product is then crystallized using a mixture of toluene and methanol . This suggests that the synthesis of our compound of interest might also involve a coupling reaction, possibly followed by a crystallization step using appropriate solvents to achieve purity and crystalline form.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been confirmed using various techniques, including single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecule . These parameters are crucial for understanding the molecular conformation and potential interactions with other molecules. The compound crystallizes in the monoclinic space group P 21/c, which could be indicative of how our compound might also crystallize, given the structural similarities .
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound of interest, the methods used to study 2-phenyl-N-(pyrazin-2-yl)acetamide, such as FTIR and NMR spectroscopies, are essential tools for understanding the reactivity and interaction of functional groups within a molecule . These techniques could be applied to study the chemical behavior of our compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide have been characterized using a range of techniques, including thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods provide insights into the stability, thermal behavior, and electronic transitions of the molecule. The compound's crystal structure features intermolecular hydrogen bonds, which contribute to its stability and could influence its melting point and solubility . Similar analyses would be necessary to fully characterize the physical and chemical properties of 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide.
Scientific Research Applications
Crystal Structure and Biological Activity
A study on a similar compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, investigated its synthesis, crystal structure, and biological activities. The compound exhibited moderate herbicidal and fungicidal activities, suggesting potential applications in agricultural chemistry (Hu Jingqian et al., 2016).
Radiosynthesis for PET Imaging
Another study focused on the synthesis of DPA-714, a compound used for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting the potential use of similar compounds in medical imaging and diagnostics (Dollé et al., 2008).
Anti-Cancer Activity
Research on 6-fluorobenzo[b]pyran-4-one derivatives, with structural similarities to the compound , showed anticancer activity at low concentrations against various human cancer cell lines, indicating potential therapeutic applications in oncology (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) demonstrated significant antioxidant activities, suggesting a role in developing antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-3-1-4-13(9-12)21-7-6-20(16(23)17(21)24)11-15(22)19-10-14-5-2-8-25-14/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQHIAHGAJTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)


![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)


![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)